Butyl nitrite

Catalog No.
S560756
CAS No.
544-16-1
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl nitrite

CAS Number

544-16-1

Product Name

Butyl nitrite

IUPAC Name

butyl nitrite

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-3-4-7-5-6/h2-4H2,1H3

InChI Key

JQJPBYFTQAANLE-UHFFFAOYSA-N

SMILES

CCCCON=O

Synonyms

butyl nitrite, n-butyl nitrite, n-butyl nitrite, 15N-labeled

Canonical SMILES

CCCCON=O

Butyl nitrite is an organic compound with the chemical formula CH₃(CH₂)₃ONO. It belongs to the class of alkyl nitrites and is primarily synthesized from n-butanol. This compound appears as a yellow oily liquid with a characteristic pleasant odor, and it is slightly soluble in water while being less dense than water. Notably, butyl nitrite is highly flammable and can form explosive mixtures with air, making it a hazardous substance in various environments .

Butyl nitrite is a substance of concern due to its potential health risks:

  • Inhalation Hazards: Breathing butyl nitrite can irritate the respiratory tract, causing coughing, wheezing, and shortness of breath [].
  • Methemoglobinemia: High exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and blue-colored skin [].
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified butyl nitrite in Group 3, meaning there is not enough evidence to classify it as a human carcinogen []. However, further research is needed.

Historical Use in Medical Research:

Butyl nitrite, like its close relative amyl nitrite, was once explored in medical research for its vasodilatory properties, meaning its ability to relax blood vessels and increase blood flow. In the late 19th century, researchers investigated its potential use in treating angina pectoris, a chest pain caused by reduced blood flow to the heart []. However, the discovery of safer and more effective medications like nitroglycerin in the early 20th century led to the abandonment of butyl nitrite for this purpose [].

Current Research Applications:

While not commonly used in contemporary research, butyl nitrite still finds some niche applications in specific scientific fields:

  • Organic Chemistry: Butyl nitrite serves as an intermediate in the synthesis of other organic compounds, particularly aliphatic nitrites []. These synthesized nitrites can be used in various applications, such as pharmaceutical development and material science.
  • Environmental Studies: Researchers occasionally utilize butyl nitrite to mimic atmospheric pollution or study its potential environmental impact []. This involves controlled laboratory settings to assess its interactions with other chemicals or its effects on specific organisms.

Butyl nitrite undergoes several chemical transformations, particularly in biological systems and under acidic conditions. In acidic water, it predominantly converts to butanol, nitrite, and nitrate. In whole blood, the primary products are butanol, nitrate, and methemoglobin. Additionally, butyl nitrite can react with thiols such as cysteine, leading to thiol nitrosation reactions .

Key Reactions:

  • Hydrolysis: Butyl nitrite can hydrolyze to produce butanol and nitrous acid.
  • Nitrosation: It participates in nitrosation reactions that can modify amino acids and proteins.
  • Oxidation: It acts as both an oxidizing and reducing agent depending on the reaction conditions .

Butyl nitrite has various applications beyond its recreational use:

  • Recreational Use: Commonly marketed as "poppers" for their psychoactive effects.
  • Industrial Uses: Employed in the production of certain chemicals and as a solvent.
  • Medical Research: Studied for its potential therapeutic effects in cardiovascular treatments due to its vasodilatory properties .

Research indicates that butyl nitrite interacts with various biological molecules:

  • Protein Interactions: It forms S-nitrosothiols through interactions with thiol-containing proteins, which may influence cellular signaling pathways.
  • Methemoglobin Formation: High levels of butyl nitrite can lead to the formation of methemoglobin, impairing oxygen transport in the blood .
  • Cellular Effects: Studies show that it can deplete adenosine triphosphate levels in cells, indicating potential cytotoxic effects at elevated concentrations .

Butyl nitrite shares similarities with other alkyl nitrites but exhibits unique properties:

Compound NameFormulaUnique Properties
Ethyl NitriteC₂H₅ONOMore volatile; used similarly but less potent.
Isoamyl NitriteC₅H₁₁ONOOften used in food flavoring; less recreational use.
tert-Butyl NitriteC₄H₉ONOUsed primarily in organic synthesis; more stable.

Uniqueness of Butyl Nitrite

Butyl nitrite is particularly noted for its strong recreational appeal due to its rapid action and significant effects on smooth muscle relaxation compared to other alkyl nitrites like ethyl or isoamyl nitrites .

Physical Description

Butyl nitrite appears as a yellow oily liquid with a pleasant odor. A mixture of isomers (n-butyl, sec-butyl and tert-butyl). Slightly soluble in water. Slightly less dense than water. Vapors are much heavier than air. Toxic by ingestion, mildly toxic by inhalation. Used to make fuel for jet airplanes.

XLogP3

1.3

Boiling Point

78.0 °C

UNII

44P8QG0F3T

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Vasodilator Agents

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

544-16-1

Wikipedia

Butyl nitrite

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

General Manufacturing Information

Nitrous acid, butyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types